molecular formula C16H12N4O5 B11563480 2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B11563480
M. Wt: 340.29 g/mol
InChI Key: NFJNUGBHTJSIOK-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a nitrophenoxy group and an indole-derived hydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-nitrophenol and ethyl acetoacetate.

    Formation of 3-Nitrophenoxyacetic Acid: 3-nitrophenol reacts with ethyl bromoacetate in the presence of a base to form ethyl 3-nitrophenoxyacetate, which is then hydrolyzed to yield 3-nitrophenoxyacetic acid.

    Hydrazide Formation: The acid is converted to its hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: The hydrazide is then condensed with isatin (2,3-dioxoindoline) under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like sodium borohydride to modify the indole ring.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction of Nitro Group: 2-(3-Aminophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.

    Substitution Reactions: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers to enhance thermal stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: Modified derivatives are used in bioimaging.

Medicine

    Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation.

    Antimicrobial Agents: Studied for its activity against various bacterial strains.

Industry

    Dye Synthesis: Used in the synthesis of dyes due to its chromophoric properties.

    Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of complex pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    DNA Intercalation: Inserts between DNA base pairs, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
  • 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propionohydrazide

Uniqueness

  • Structural Features : The combination of a nitrophenoxy group and an indole-derived hydrazide is unique, providing distinct chemical reactivity and biological activity.
  • Biological Activity : Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for drug development.

This detailed overview highlights the significance and versatility of 2-(3-Nitrophenoxy)-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide in various scientific domains

Properties

Molecular Formula

C16H12N4O5

Molecular Weight

340.29 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H12N4O5/c21-14(9-25-11-5-3-4-10(8-11)20(23)24)18-19-15-12-6-1-2-7-13(12)17-16(15)22/h1-8,17,22H,9H2

InChI Key

NFJNUGBHTJSIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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